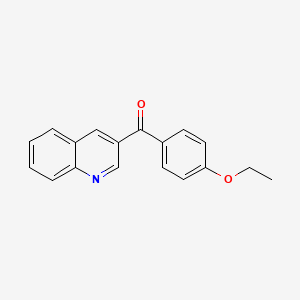

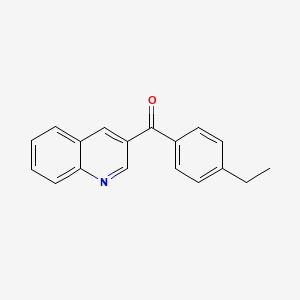

4-(4-Isopropylbenzoyl)quinoline; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline-based compounds, including 4-(4-Isopropylbenzoyl)quinoline, often involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

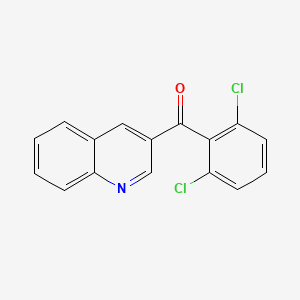

The molecular structure of 4-(4-Isopropylbenzoyl)quinoline consists of a quinoline ring attached to a benzoyl group with an isopropyl substituent . The IUPAC name for a similar structure, 4-Isopropylbenzoyl chloride, is 4-propan-2-ylbenzoyl chloride .Chemical Reactions Analysis

Quinoline, a key component of 4-(4-Isopropylbenzoyl)quinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The predicted boiling point of 4-(4-Isopropylbenzoyl)quinoline is 435.2±28.0 °C, and its predicted density is 1.124±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .科学研究应用

Anticancer Activity

Quinoline derivatives, including 4-(4-Isopropylbenzoyl)quinoline, have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis makes them valuable candidates for drug development .

Antioxidant Properties

The compound’s antioxidant activity is crucial in combating oxidative stress and preventing cellular damage. Antioxidants like 4-(4-Isopropylbenzoyl)quinoline play a protective role against free radicals, contributing to overall health .

Anti-Inflammatory Effects

Inflammation is a common factor in various diseases. Quinoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Researchers explore their potential in treating conditions like arthritis, asthma, and neuroinflammation .

Antimalarial Applications

Quinoline-based compounds have a long history in antimalarial drug development. Their ability to target Plasmodium parasites makes them valuable tools in the fight against malaria. 4-(4-Isopropylbenzoyl)quinoline may contribute to this effort .

Anti-SARS-CoV-2 Activity

Given the ongoing COVID-19 pandemic, compounds with anti-SARS-CoV-2 activity are of great interest. Quinoline derivatives, including our compound, have been investigated for their potential to inhibit viral replication .

Antituberculosis Potential

Tuberculosis remains a global health challenge. Quinoline scaffolds, due to their diverse bioactivities, are explored as potential antituberculosis agents. 4-(4-Isopropylbenzoyl)quinoline may play a role in this context .

These applications highlight the versatility and significance of 4-(4-Isopropylbenzoyl)quinoline in scientific research. Researchers continue to explore its potential in various therapeutic areas, making it an exciting compound for further investigation . If you need more information or additional applications, feel free to ask!

作用机制

Target of Action

4-(4-Isopropylbenzoyl)quinoline is a derivative of quinoline, a class of compounds known for their broad biological activities . Quinolines primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinolines exert their antimicrobial action by inhibiting DNA gyrase and topoisomerase IV . They bind to these enzymes and prevent them from performing their normal function of unwinding and rewinding DNA during replication . This disruption in the DNA replication process leads to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by 4-(4-Isopropylbenzoyl)quinoline is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding and rewinding of DNA, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually, cell death .

Pharmacokinetics

Quinolones, in general, are known for their high oral bioavailability and excellent tissue penetration . These properties suggest that 4-(4-Isopropylbenzoyl)quinoline may also exhibit similar pharmacokinetic characteristics.

Result of Action

The primary result of the action of 4-(4-Isopropylbenzoyl)quinoline is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from multiplying, leading to a reduction in the bacterial population . This makes 4-(4-Isopropylbenzoyl)quinoline a potential candidate for the development of new antimicrobial agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Isopropylbenzoyl)quinoline. For instance, the presence of other antibiotics in the environment can lead to the development of resistance in bacteria . Additionally, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of organic matter .

安全和危害

4-Isopropylbenzoyl chloride, a similar compound, is known to cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(4-propan-2-ylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-13(2)14-7-9-15(10-8-14)19(21)17-11-16-5-3-4-6-18(16)20-12-17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZUWCCCESLPAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Isopropylbenzoyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。